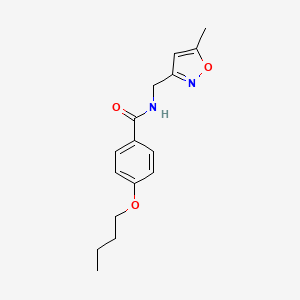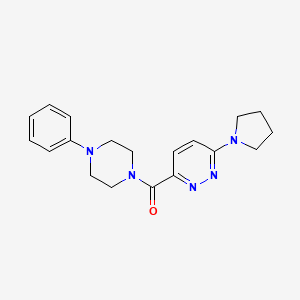
(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone”, also known as PPMP, is a chemical compound with the molecular formula C19H23N5O. It is a potent, highly selective, and reversible P2Y12 receptor antagonist .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpiperazine moiety attached to a pyridazinone ring via a methanone linker . The pyridazinone ring is further substituted with a pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activities
Research has identified derivatives of pyridazinones, including compounds with the 4-phenylpiperazin-1-yl moiety, as potential anti-inflammatory and analgesic agents. One study highlighted a specific derivative that showed significant selectivity for the COX-2 enzyme, indicating potential as an ideal anti-inflammatory agent without ulcerogenic and cardiovascular side effects. The study emphasizes the importance of structural modification in achieving desired biological activities and safety profiles (Sharma & Bansal, 2016).
Antimicrobial Activity
Compounds containing the phenylpiperazine moiety have been synthesized and tested for antimicrobial activity. Some newly synthesized derivatives demonstrated good antimicrobial activity comparable with standard drugs like ciprofloxacin and fluconazole. Notably, compounds with a methoxy group exhibited high antimicrobial activity, underscoring the role of structural features in enhancing biological efficacy (Kumar et al., 2012).
Anticancer and Antiangiogenic Properties
A series of derivatives has been investigated for their potential anticancer and antiangiogenic effects. Certain compounds displayed inhibitory effects on the viability of human cancer cell lines and showed potential to inhibit proangiogenic cytokines involved in tumor progression. This research points to the promise of these derivatives in developing new anticancer therapies with mechanisms involving the inhibition of angiogenesis (Kamble et al., 2015).
Acetylcholinesterase Inhibition
A novel series of derivatives was designed and evaluated for their inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. One compound emerged as a potent AChE inhibitor, showcasing the potential of these derivatives in developing treatments for neurodegenerative disorders. This study also highlights the importance of the phenylpiperazine moiety in mediating biological activity (Saeedi et al., 2019).
Tubulin Polymerization Inhibition
In the quest for novel anticancer agents, a series of phenoxazine and phenothiazine derivatives, incorporating the phenylpiperazine moiety, were explored for their ability to inhibit tubulin polymerization, an essential process in cell division. Several compounds demonstrated potent antiproliferative properties and induced G2/M phase cell cycle blockade, indicating their potential as cancer therapeutics by targeting the microtubule dynamics (Prinz et al., 2017).
Wirkmechanismus
Target of Action
The primary target of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as A1, is the C1s proteinase . This enzyme is a part of the C1 complex, which is a key component of the classical pathway (CP) of the complement system .
Mode of Action
A1 acts as a selective competitive inhibitor of the C1s proteinase . It was identified through a virtual screen of small molecules interacting with the substrate recognition site of C1s . Biochemical experiments have shown that A1 directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .
Biochemical Pathways
The classical pathway (CP) of the complement system is initiated by the activation of the C1 complex, which consists of the pattern recognition molecule C1q bound to a tetramer of the proteases C1r and C1s . The enzymatically active C1 provides the catalytic basis for the cleavage of downstream CP components C4 and C2 . A1 dose-dependently inhibits heparin-induced immune complex-triggered CP activation, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and C1-mediated cleavage of C2 .
Pharmacokinetics
The compound’s ability to bind directly to c1s suggests that it may have good bioavailability
Result of Action
The inhibition of C1s by A1 results in the suppression of the classical pathway of the complement system . This can potentially prevent the pathological effects of diseases mediated by the complement system .
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(17-8-9-18(21-20-17)23-10-4-5-11-23)24-14-12-22(13-15-24)16-6-2-1-3-7-16/h1-3,6-9H,4-5,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTDKWBSEYQZRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)
![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)

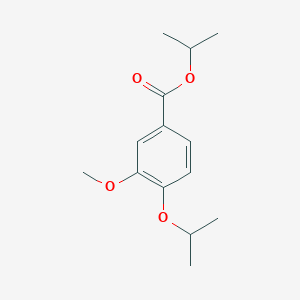
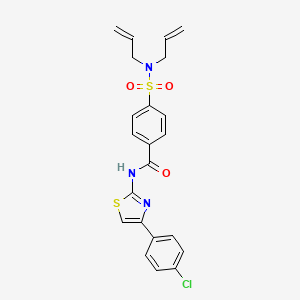
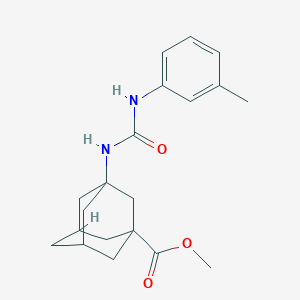

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)

![2,5-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2376453.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)
![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)
